molecular formula C14H27ClO2 B8613083 2-Chlorotetradecanoic acid CAS No. 70242-57-8

2-Chlorotetradecanoic acid

Cat. No.: B8613083
CAS No.: 70242-57-8
M. Wt: 262.81 g/mol
InChI Key: MCLLNKNOXLKYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorotetradecanoic acid is a useful research compound. Its molecular formula is C14H27ClO2 and its molecular weight is 262.81 g/mol. The purity is usually 95%.
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Properties

CAS No.

70242-57-8

Molecular Formula

C14H27ClO2

Molecular Weight

262.81 g/mol

IUPAC Name

2-chlorotetradecanoic acid

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)

InChI Key

MCLLNKNOXLKYKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-bromotetradecanoic acid (2 g) dissolved in acetonitrile (100 ml) were added calcium chloride (7.2 g), tetraethylammonium chloride (2.2 g) and triethylamine (0.84 ml), and the mixture was stirred at 80° C. for 3 hours. After precipitates produced by cooling the reaction mixture was removed by filtration, the filtrate was concentrated and the residue was distributed into ethyl acetate and an aqueous citric solution. The ethyl acetate layer was dried and concentrated to give 2-chloro-tetradecanoic acid (1.29 g). To 2-chlorotetradecanoic acid (1.29 g) dissolved in N,N-dimethylformamide (DMF, 50 ml) were added para-nitrophenol (0.68 g) and N,N'-dicyclohexylcarbodiimide (1.1 g), and the mixture was stirred for 12 hours. After precipitates were removed by filtration, the solvent (DMF) was evaporated and the residue was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 200:1 to 50:1) to give the active ester of 2-chlorotetradecanoic acid (11.12 g). To the active ester (500 mg) dissolved in DMF (30 ml) were added 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (500 mg) and triethylamine (2.0 ml). The mixture was stirred for 12 hours. After the solvent was evaporated, the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK259 in the yield of 202 mg.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two

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